1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, also known as DFIU, is a chemical compound used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cellular signaling pathways. CK2 is involved in the regulation of cell growth, differentiation, and apoptosis, making it an attractive target for cancer therapy. DFIU has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Interaction with Anions and Proton Transfer
1,3-bis(4-nitrophenyl)urea, a structurally related compound, interacts through hydrogen bonding with various anions, showing complex stability dependent on the anion's basicity. In the presence of fluoride ions, a notable interaction occurs, first establishing a hydrogen-bonding interaction and then inducing urea deprotonation due to the formation of HF2-. This interaction highlights the compound's potential reactivity and interaction with fluoride ions, shedding light on its chemical behavior in solutions (Boiocchi et al., 2004).
Inhibition of Chitin Synthesis
Similar compounds, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, demonstrate the ability to inhibit chitin synthesis in the cuticle of insect larvae. This mechanism elucidates its insecticidal effect, indicating its potential use in pest control without affecting chitinase activity, which is crucial for chitin degradation (Deul et al., 1978).
Serotonin Reuptake Inhibition and Antagonistic Activity
In the realm of potential antidepressants, unsymmetrical ureas, including certain indole derivatives, have been prepared and evaluated for their 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities. These compounds, by interacting with serotonin receptors, could contribute to enhanced serotonergic neurotransmission, suggesting a role in the treatment of depression (Matzen et al., 2000).
properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O/c16-11-6-5-9(7-12(11)17)19-15(21)20-14-8-18-13-4-2-1-3-10(13)14/h1-8,18H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBAJLUZVLZIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.